Cas no 6697-37-6 (Adenosine5'-(trihydrogen diphosphate), 2'-deoxy-, P'®5'-ester with 3-(aminocarbonyl)-1-b-D-ribofuranosylpyridinium, innersalt (9CI))

Adenosine5'-(trihydrogen diphosphate), 2'-deoxy-, P'®5'-ester with 3-(aminocarbonyl)-1-b-D-ribofuranosylpyridinium, innersalt (9CI) structure
6697-37-6 structure
Product Name:Adenosine5'-(trihydrogen diphosphate), 2'-deoxy-, P'®5'-ester with 3-(aminocarbonyl)-1-b-D-ribofuranosylpyridinium, innersalt (9CI)
Numero CAS:6697-37-6
MF:C21H27N7O13P2
MW:647.425706148148
CID:512939
PubChem ID:188996
Update Time:2025-04-19

Adenosine5'-(trihydrogen diphosphate), 2'-deoxy-, P'®5'-ester with 3-(aminocarbonyl)-1-b-D-ribofuranosylpyridinium, innersalt (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • 2'-deoxynicotinamide adenine dinucleotide
    • 5'-ester with 3-(aminocarbonyl)-1-b-D-ribofuranosylpyridinium, innersalt (9CI)
    • Adenosine5'-(trihydrogen diphosphate), 2'-deoxy-, P'&reg
    • (2R,3R,4S,5R)-5-[[[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2-(3-carbamoylpyridin-1-ium-1-yl)-4-hydroxyoxolan-3-olate
    • 6697-37-6
    • 2'-Dnad
    • 2'-Deoxy NAD
    • 2'-Deoxyadenosine 5'-(trihydrogen diphosphate), 5'-5'-ester with 3-(aminocarbonyl)-1-beta- D-ribofuranosylpyridinium hydroxide, inner salt
    • Adenosine5'-(trihydrogen diphosphate), 2'-deoxy-, P'®5'-ester with 3-(aminocarbonyl)-1-b-D-ribofuranosylpyridinium, innersalt (9CI)
    • Inchi: 1S/C21H27N7O13P2/c22-18-15-20(25-8-24-18)28(9-26-15)14-4-11(29)12(39-14)6-37-42(33,34)41-43(35,36)38-7-13-16(30)17(31)21(40-13)27-3-1-2-10(5-27)19(23)32/h1-3,5,8-9,11-14,16-17,21,29-30H,4,6-7H2,(H2,23,32)(H,33,34)(H,35,36)(H2,22,24,25)/t11-,12+,13+,14+,16+,17+,21+/m0/s1
    • Chiave InChI: RXYYOFBFVPRKQV-HJKWLTBHSA-N
    • Sorrisi: P(=O)(O)(OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@H]([N+]2C=CC=C(C(N)=O)C=2)O1)[O-])O)OC[C@@H]1[C@H](C[C@H](N2C=NC3C(N)=NC=NC2=3)O1)O

Proprietà calcolate

  • Massa esatta: 647.114207
  • Massa monoisotopica: 647.114207
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 6
  • Conta accettatore di obbligazioni idrogeno: 13
  • Conta atomi pesanti: 43
  • Conta legami ruotabili: 11
  • Complessità: 1100
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 7
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 301
  • XLogP3: -3.9
Fornitori consigliati
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd